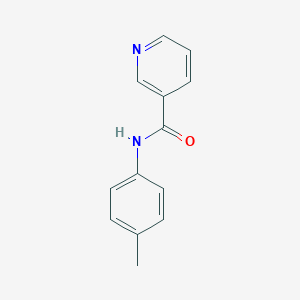
N-(4-methylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)pyridine-3-carboxamide, commonly known as 4-MePPCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential to act as an inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes.
Mecanismo De Acción
The mechanism of action of 4-MePPCA involves its ability to inhibit the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 4-MePPCA can disrupt these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, 4-MePPCA has been found to have other biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle their own components. This may be useful in treating diseases such as neurodegenerative disorders, where autophagy is impaired. 4-MePPCA has also been found to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-MePPCA for lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cellular processes without the interference of other protein kinases. However, one limitation of 4-MePPCA is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-MePPCA. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-MePPCA. Another area of interest is the investigation of the potential therapeutic applications of 4-MePPCA in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-MePPCA and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 4-MePPCA involves the reaction of 4-methylphenylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 4-MePPCA.
Aplicaciones Científicas De Investigación
4-MePPCA has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 4-MePPCA has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
Clave InChI |
ASDNYPJFMDMYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



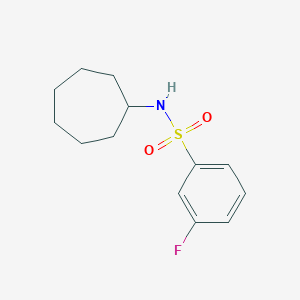
![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
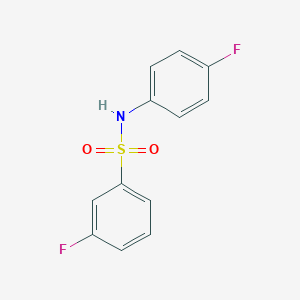
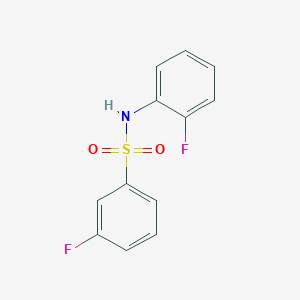
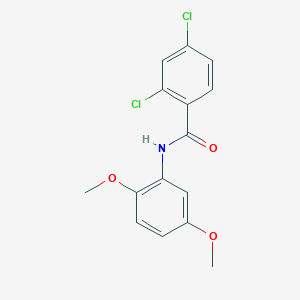
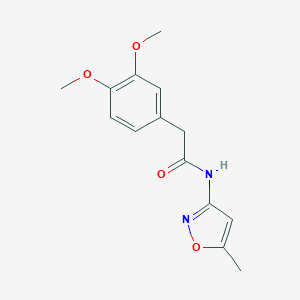
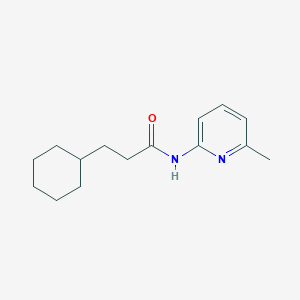
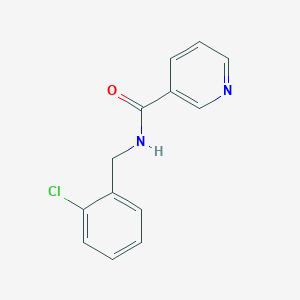
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)

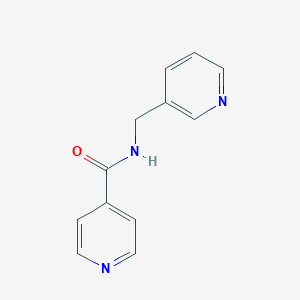
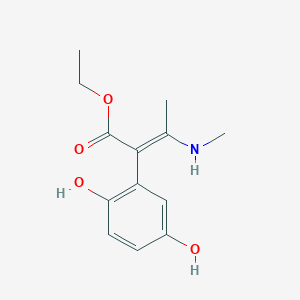
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)